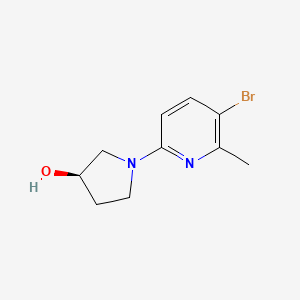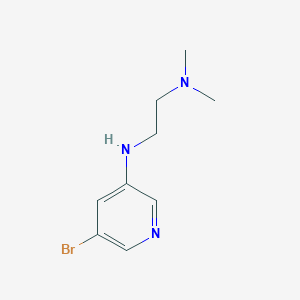![molecular formula C17H17Cl2NO3 B7637351 2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide, commonly referred to as DCM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is classified as an acetamide and is commonly used in the synthesis of various drugs due to its unique chemical properties. In
作用機序
The mechanism of action of DCM is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. This leads to the inhibition of cell growth and the reduction of inflammation, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects
Studies have shown that DCM has several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and analgesic properties. Additionally, DCM has been shown to have a low toxicity profile, making it an attractive compound for further research.
実験室実験の利点と制限
One of the main advantages of DCM is its high yield in synthesis, making it readily available for scientific research. Additionally, its low toxicity profile makes it a safe compound to work with in lab experiments. However, one limitation of DCM is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on DCM, including its potential use as a therapeutic agent for cancer, inflammation, and pain management. Additionally, further studies are needed to fully understand the mechanism of action of DCM and to explore its potential use in the synthesis of various drugs. Finally, there is a need for more research on the safety and toxicity profile of DCM to ensure its safe use in clinical settings.
Conclusion
In conclusion, DCM is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its unique chemical properties have made it a valuable compound in the synthesis of various drugs, and its low toxicity profile makes it a safe compound to work with in lab experiments. Further research is needed to fully understand the mechanism of action of DCM and to explore its potential use in clinical settings.
合成法
The synthesis of DCM involves the reaction between 2,4-dichlorophenol and N-[(4-methoxyphenyl)methyl]-N-methylacetamide. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is then purified using various chromatography techniques. The yield of DCM synthesis is typically high, making it an attractive compound for scientific research.
科学的研究の応用
DCM has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an analgesic. Additionally, DCM has been used in the synthesis of various drugs, including herbicides and fungicides. Its unique chemical properties make it a valuable compound in scientific research.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-20(10-12-3-6-14(22-2)7-4-12)17(21)11-23-16-8-5-13(18)9-15(16)19/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWBABQIRRKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)


![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)






![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)
